![molecular formula C15H18N4S B2952655 3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole CAS No. 852141-99-2](/img/structure/B2952655.png)
3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole
Descripción general
Descripción
“3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole” is a chemical compound with the molecular formula C15H18N4S . It belongs to the class of indoles .
Molecular Structure Analysis
The molecular structure of this compound includes a butylthio group attached to a 4-methyl-1H-1,2,4-triazol-5-ylidene group, which is further connected to an indole group . The molecular formula is C15H18N4S, with an average mass of 286.397 Da and a mono-isotopic mass of 286.12522 Da .Physical And Chemical Properties Analysis
The compound has a net charge of 0. Its average mass is 286.397, and its mono-isotopic mass is 286.12522 .Aplicaciones Científicas De Investigación
Chemistry and Biology of Indoles
Indoles, including derivatives like 3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole, have been extensively studied for their diverse biological activities. The review by Ali et al. (2013) highlights the antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic activity, and use in antipsychotic drugs of indole and indazoles derivatives, underscoring the broad pharmacological significance of these compounds (Ali, Dar, Pradhan, & Farooqui, 2013).
Synthesis of Indoles
The methodology for indole synthesis has evolved, facilitating the production of indole alkaloids, which are crucial for various therapeutic applications. Taber and Tirunahari (2011) provided a comprehensive framework for classifying all indole syntheses, highlighting the innovation in synthetic approaches that enable the creation of indole-based molecules with significant biological activities (Taber & Tirunahari, 2011).
Pharmacokinetics and Hepatic Protection
Wang et al. (2016) focused on the pharmacokinetics and protective roles of indole-3-carbinol (I3C) and its derivatives on chronic liver diseases, illustrating the detoxification, anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, and anti-inflammatory effects these compounds exert on hepatic protection (Wang, Cheng, Liu, Wang, & Jiang, 2016).
Antiviral Agents
Recent advancements in the development of indole-containing antiviral agents showcase the unique property of indole derivatives in mimicking peptide structures and binding to enzymes, thereby offering novel drugs with diverse modes of action. Zhang, Chen, and Yang (2014) emphasized the broad spectrum of biological activities associated with indole derivatives, marking them as critical in drug discovery for antiviral therapies (Zhang, Chen, & Yang, 2014).
Propiedades
IUPAC Name |
3-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-3-4-9-20-15-18-17-14(19(15)2)12-10-16-13-8-6-5-7-11(12)13/h5-8,10,16H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWGBDHHSXSEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2952573.png)
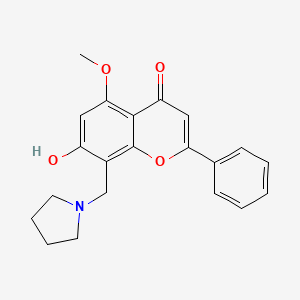
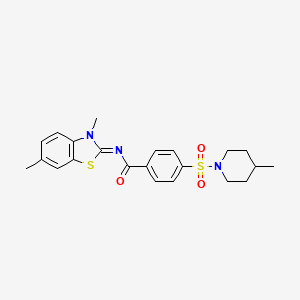
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2952578.png)
![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)
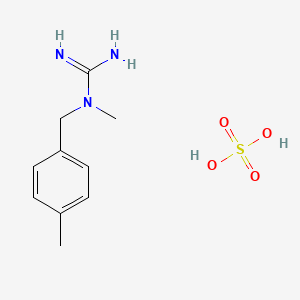
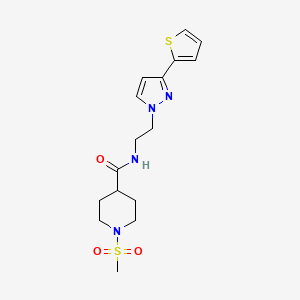
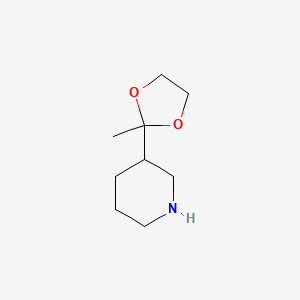
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2952586.png)
![3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2952587.png)
![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2952589.png)
![1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2952591.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-bromobenzoate](/img/structure/B2952592.png)
![(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2952595.png)